tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate
Overview
Description
tert-Butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C14H21NO4 and a molecular weight of 267.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,4-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
tert-Butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate: Known for its specific applications in organic synthesis and medicinal chemistry.
This compound: Similar in structure but may have different functional groups or substituents that alter its reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl carbamate moiety provides stability, while the 2,4-dimethoxyphenyl group enhances its interaction with biological targets .
Biological Activity
Tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H21NO2
- CAS Number : 16066-84-5
- Molecular Weight : 221.32 g/mol
The structure features a tert-butyl group attached to a carbamate moiety, linked to a 2,4-dimethoxyphenyl group. This unique configuration is believed to influence its biological properties significantly.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as a modulator within various biochemical pathways, potentially affecting processes such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It may bind to receptors, influencing signal transduction and cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar carbamate derivatives. For instance, compounds with structural similarities have demonstrated significant antiproliferative effects against various cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | Human Colon Adenocarcinoma (HT-29) | 92.4 |
Compound B | Human Lung Adenocarcinoma (LXFA 629) | 85.0 |
This compound | Potentially active (to be confirmed) | TBD |
Studies indicate that modifications in the structure can lead to enhanced activity against cancer cells by inducing apoptosis and inhibiting cell proliferation .
Enzyme Interaction Studies
The compound has been investigated for its role in enzyme interactions. In vitro assays have shown that it can modulate the activity of enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This modulation can lead to therapeutic applications in neurodegenerative diseases .
Case Studies
- Study on Antiproliferative Effects : A study explored the antiproliferative effects of various carbamate derivatives on cancer cell lines. Results indicated that compounds with similar structural features exhibited IC50 values ranging from 0.56 µM to 92.4 µM against different cancer types, suggesting that this compound could also exhibit similar potency pending further testing .
- Neuroprotective Properties : Research into the neuroprotective effects of carbamates has shown potential benefits in models of neurodegeneration. These studies suggest that the compound may provide protective effects against neuronal death through its interaction with cholinergic systems .
Properties
IUPAC Name |
tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-6-7-11(17-4)8-12(10)18-5/h6-8H,9H2,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFXJAIZVMXYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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